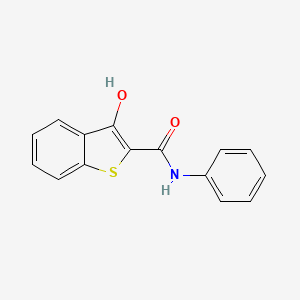
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H11NO2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-benzothiophene-2-carboxamide: Lacks the phenyl group, which may affect its biological activity.
N-phenyl-1-benzothiophene-2-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interactions.
3-Hydroxy-N-phenylbenzamide: Lacks the thiophene ring, which may influence its chemical properties.
Uniqueness
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups within the benzothiophene framework allows for a wide range of applications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C15H11NO2S |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |
Clave InChI |
CQDUYHRGSWDBSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



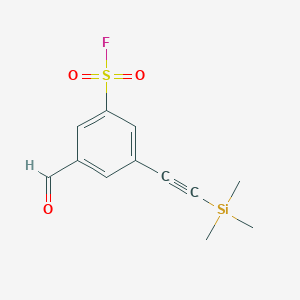
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
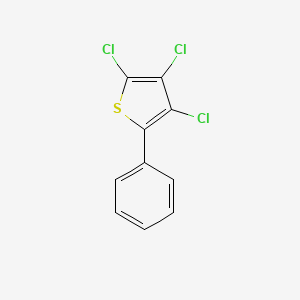
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)



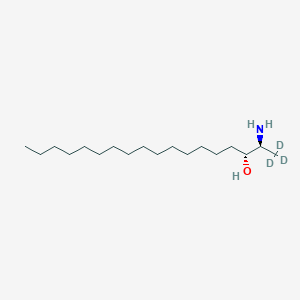
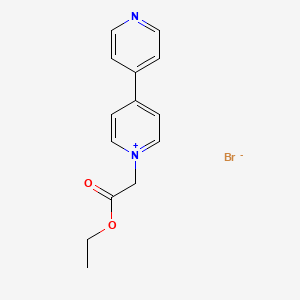


![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
